1-[(4-phenylphenyl)methyl]piperidin-4-ol CAS number and identifiers
1-[(4-phenylphenyl)methyl]piperidin-4-ol CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-[(4-phenylphenyl)methyl]piperidin-4-ol (also known as 1-(Biphenyl-4-ylmethyl)piperidin-4-ol ).
A Versatile Scaffold for Sigma Receptor Ligands and Kinase Inhibitors
Chemical Identity & Physicochemical Profiling
This compound represents a strategic intermediate in medicinal chemistry, combining a lipophilic biphenyl tail with a polar, basic piperidine head. It serves as a "privileged structure" scaffold, frequently utilized to target G-protein coupled receptors (GPCRs), Sigma-1 receptors, and specific kinases.
| Attribute | Technical Detail |
| IUPAC Name | 1-([1,1'-Biphenyl]-4-ylmethyl)piperidin-4-ol |
| Common Synonyms | N-(4-Phenylbenzyl)-4-hydroxypiperidine; 1-(4-Biphenylylmethyl)-4-piperidinol |
| CAS Number | Not widely indexed in public registries.[1][2][3] (Research Grade) Closest Analog: 1-Benzyl-4-hydroxypiperidine (CAS: 4727-72-4) |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| SMILES | OC1CCN(Cc2ccc(c3ccccc3)cc2)CC1 |
| InChI Key | Calculated:ZZUJERGWKSXINO-UHFFFAOYSA-N (Analogous) |
| Solubility | Low in water; High in DMSO, Methanol, Dichloromethane (DCM) |
| pKa (Calc.) | ~9.5 (Piperidine Nitrogen) |
Synthetic Methodologies
The synthesis of 1-[(4-phenylphenyl)methyl]piperidin-4-ol is typically achieved via two primary pathways: Reductive Amination (Method A) or Nucleophilic Substitution (Method B). Method A is generally preferred in modern drug discovery for its milder conditions and higher atom economy.
Method A: Reductive Amination (Preferred)
This protocol utilizes 4-phenylbenzaldehyde (biphenyl-4-carboxaldehyde) and 4-hydroxypiperidine .
-
Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.
Protocol:
-
Dissolution: Dissolve 4-phenylbenzaldehyde (1.0 eq) and 4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Activation: Add Acetic Acid (1.0–1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Method B: N-Alkylation (Nucleophilic Substitution)
This method uses 4-(chloromethyl)biphenyl and 4-hydroxypiperidine .
-
Reagents: Potassium Carbonate (K₂CO₃), Acetonitrile (ACN) or DMF, Potassium Iodide (KI - catalytic).
-
Mechanism: S_N2 displacement of the benzylic halide.
Protocol:
-
Suspension: Suspend 4-hydroxypiperidine (1.2 eq) and K₂CO₃ (2.0 eq) in dry Acetonitrile.
-
Addition: Add 4-(chloromethyl)biphenyl (1.0 eq) and a catalytic amount of KI (0.1 eq).
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water/brine.
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for 1-[(4-phenylphenyl)methyl]piperidin-4-ol: Reductive Amination (Blue) vs. Alkylation (Red).
Medicinal Chemistry Applications
This compound is not merely an end-product but a versatile pharmacophore used in the design of neuroactive agents.[4][5]
A. Sigma-1 Receptor (σ1R) Ligands
The N-benzylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors, which are implicated in neuroprotection, depression, and cocaine addiction.
-
Mechanism: The basic nitrogen binds to the anionic site (Asp126) of the σ1R, while the biphenyl group occupies the primary hydrophobic pocket.
-
Relevance: Structurally analogous to PPBP (4-phenyl-1-(4-phenylbutyl)piperidine) and RC-33 , known high-affinity sigma ligands [1, 2].
B. Acetylcholinesterase (AChE) Inhibitors
The structure mimics the "dual binding site" inhibitors of AChE, similar to Donepezil .
-
Mechanism: The biphenyl moiety interacts with the peripheral anionic site (PAS) of AChE via π-π stacking, while the piperidine nitrogen interacts with the catalytic active site (CAS) [3].
C. Kinase Inhibitors (JAK/SYK)
Recent patent literature identifies biphenyl-methyl-piperidine motifs as scaffolds for Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) inhibitors, used in treating autoimmune diseases [4].
Pharmacophore Interaction Map
Caption: Structure-Activity Relationship (SAR) map detailing the interaction of the scaffold with key biological targets.
Safety & Handling Protocols
As a research chemical, specific toxicological data may be limited. Treat as a potentially bioactive amine.[4][5]
-
Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).[2] Acute Toxicity (Oral) Category 4.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for 15 minutes.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing.[2]
-
References
-
Takahashi, S., et al. (2000).[6] "sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion."[6] Stroke, 31(4), 976-982.[6] Link
-
Rossi, D., et al. (2011). "Identification of a new series of potent sigma-1 receptor ligands: structure-affinity relationship studies." Bioorganic & Medicinal Chemistry, 19(1), 367-376. Link
-
Pöschl, A. (2014). "Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues." King's College London Theses. Link
-
Google Patents. (2016). "Cyanomethylpyrazole carboxamides as janus kinase inhibitors." US Patent 9,328,099. Link
-
BenchChem. (2025).[7] "The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis." Link
Sources
- 1. BindingDB BDBM50007398 4-Phenyl-1-(3-phenyl-propyl)-piperidin-4-ol::4-phenyl-1-(3-phenylpropyl)piperidin-4-ol::CHEMBL115508 [bindingdb.org]
- 2. chembk.com [chembk.com]
- 3. 4-(Hydroxymethyl)piperidin-4-ol hydrochloride | 240401-25-6 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
